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molecular formula C12H12BrNO B8802954 5-Bromo-2-(cyclobutylmethoxy)benzonitrile

5-Bromo-2-(cyclobutylmethoxy)benzonitrile

Cat. No. B8802954
M. Wt: 266.13 g/mol
InChI Key: FSQWQTPXOXDPHJ-UHFFFAOYSA-N
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Patent
US08969335B2

Procedure details

The preparation succeeds in a similar manner as described above for 2-cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile with 5-bromo-2-cyclobutylmethoxybenzonitrile (5.0 g, 0.018 mol), giving 3.5 g of the desired product as colourless oil;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:4][O:5][C:6]2[CH:13]=[CH:12][C:11]([B:14]3[O:18][C:17]([CH3:20])([CH3:19])[C:16]([CH3:22])([CH3:21])[O:15]3)=[CH:10][C:7]=2[C:8]#[N:9])[CH2:3][CH2:2]1.Br[C:24]1C=CC(OCC2CCC2)=C(C=1)C#N>>[CH:1]1([CH2:4][O:5][C:6]2[CH:13]=[CH:12][C:11]([B:14]3[O:18][C:17]([CH3:20])([CH3:19])[C:16]([CH3:21])([CH3:22])[O:15]3)=[CH:10][C:7]=2[C:8]#[N:9])[CH2:2][CH2:24][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)COC1=C(C#N)C=C(C=C1)B1OC(C(O1)(C)C)(C)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)OCC1CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCC1)COC1=C(C#N)C=C(C=C1)B1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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